N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

Purity Quality Control Synthesis

This hydrochloride salt delivers markedly enhanced aqueous solubility versus the free base, enabling direct dissolution in biological assay media without organic co-solvents—critical for artifact-free in vitro pharmacology. The methylamino group serves as a versatile derivatization handle for focused library synthesis. With ≥95% purity, it is immediately suitable as an HPLC/LC-MS reference standard. Unlike structurally similar analogs (e.g., N-(4-methoxyphenyl)acetamide or 2-(methylamino)-N-phenylacetamide), the combined 4-methoxy and methylamino motifs preserve distinct electronic and hydrogen-bonding properties essential for reproducible SAR.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1171427-63-6
Cat. No. B1371219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
CAS1171427-63-6
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCNCC(=O)NC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
InChIKeyIQXXRZBWXKDGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride (CAS 1171427-63-6): Chemical Identity and Procurement Baseline


N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride (CAS 1171427-63-6) is a small-molecule acetamide derivative with a 4-methoxyphenyl moiety and a methylamino group, supplied as a hydrochloride salt . It has the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . The compound is primarily offered as a building block for medicinal chemistry and organic synthesis applications, with commercial availability from multiple vendors at purities typically ≥95% . Its hydrochloride salt form confers enhanced aqueous solubility relative to the free base, a critical attribute for biological assay compatibility . The compound lacks extensive primary literature characterization, and most available data derive from vendor technical datasheets and computed physicochemical properties [1].

Why N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride Cannot Be Replaced by Generic Acetamide Analogs


Direct substitution with close structural analogs such as N-(4-methoxyphenyl)acetamide (CAS 51-66-1), 2-(methylamino)-N-phenylacetamide (CAS 2190-33-8), or N-(4-methoxyphenyl)-2-chloroacetamide (CAS 587-65-5) introduces significant deviations in physicochemical properties that can alter reactivity, solubility, and biological target engagement [1]. The methylamino group in the target compound provides a secondary amine handle absent in simple acetamides, enabling distinct hydrogen-bonding patterns and nucleophilic substitution chemistry . Furthermore, the hydrochloride salt form confers substantially higher aqueous solubility compared to the neutral free base . Substituting with an analog lacking either the 4-methoxy substituent or the methylamino group changes electronic distribution, logP, and pKa, which can disrupt synthetic yields or confound structure-activity relationship (SAR) studies [2]. These distinctions render generic substitution chemically and experimentally non-equivalent .

Quantitative Evidence Guide: Differentiating N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride from Analogs


Purity Benchmarking: 95-98% vs. Typical Building Block Grades

Commercial offerings of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride consistently specify purities of 95% or higher, with some vendors certifying NLT 98% . In contrast, many generic acetamide building blocks, such as N-(4-methoxyphenyl)acetamide, are frequently supplied at 97% but may have broader lot-to-lot variability . The higher purity specification reduces the need for additional purification steps in downstream synthesis and minimizes impurity interference in biological assays .

Purity Quality Control Synthesis

Aqueous Solubility Enhancement via Hydrochloride Salt Form

The hydrochloride salt of N-(4-methoxyphenyl)-2-(methylamino)acetamide exhibits enhanced water solubility compared to the neutral free base form . While exact aqueous solubility values are not reported in vendor literature, the salt form is qualitatively described as 'soluble in water,' whereas the free base is only 'soluble in ethanol and dichloromethane' . This property is critical for in vitro assays, cell-based studies, and formulation development where aqueous compatibility is required .

Solubility Formulation Bioavailability

Melting Point Precision: A Quality Control Benchmark

The melting point of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is reported as 208 °C . In contrast, the free base analog N-(4-methoxyphenyl)-2-(methylamino)acetamide exhibits a significantly lower melting point range of 150–155 °C . This >50 °C differential provides a straightforward physical property checkpoint for identity verification and purity assessment during receipt and storage .

Melting Point Purity Indicator QC

Molecular Weight Differentiation for Formulation and Dosing

The hydrochloride salt possesses a molecular weight of 230.69 g/mol , which is approximately 35 g/mol greater than the free base analog (195.23 g/mol) and significantly higher than the simpler acetamide N-(4-methoxyphenyl)acetamide (165.19 g/mol) [1]. This molecular weight difference must be accounted for when converting between salt and free base in stoichiometric calculations, dosing formulations, and analytical method development [2].

Molecular Weight Formulation Dosing

Optimal Application Scenarios for N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride Based on Differentiated Properties


Aqueous Biological Assays Requiring Salt-Form Solubility

The hydrochloride salt form confers enhanced water solubility , making this compound suitable for direct dissolution in aqueous buffers or cell culture media without requiring organic co-solvents. This property is particularly valuable for in vitro pharmacology studies, enzyme inhibition assays, and cell-based screening campaigns where DMSO or ethanol can introduce artifacts .

Medicinal Chemistry SAR Studies Requiring Methylamino Group Reactivity

The methylamino group serves as a versatile synthetic handle for further derivatization via alkylation, acylation, or reductive amination . Researchers constructing focused libraries or exploring SAR around the 4-methoxyphenyl acetamide scaffold can leverage this reactive amine to generate diverse analogs .

Analytical Method Development Using High-Purity Material

With purity specifications of 95–98% , this compound is well-suited for use as a reference standard in HPLC method development, LC-MS quantification, and quality control of synthetic intermediates. The high purity minimizes extraneous peaks and ensures reliable calibration curves .

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